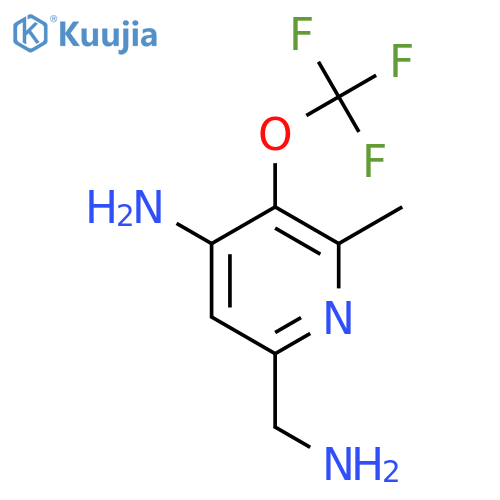

Cas no 1805968-67-5 (4-Amino-6-(aminomethyl)-2-methyl-3-(trifluoromethoxy)pyridine)

1805968-67-5 structure

商品名:4-Amino-6-(aminomethyl)-2-methyl-3-(trifluoromethoxy)pyridine

CAS番号:1805968-67-5

MF:C8H10F3N3O

メガワット:221.179711818695

CID:4930723

4-Amino-6-(aminomethyl)-2-methyl-3-(trifluoromethoxy)pyridine 化学的及び物理的性質

名前と識別子

-

- 4-Amino-6-(aminomethyl)-2-methyl-3-(trifluoromethoxy)pyridine

-

- インチ: 1S/C8H10F3N3O/c1-4-7(15-8(9,10)11)6(13)2-5(3-12)14-4/h2H,3,12H2,1H3,(H2,13,14)

- InChIKey: YVFVRABAIPSIGQ-UHFFFAOYSA-N

- ほほえんだ: FC(OC1C(=CC(CN)=NC=1C)N)(F)F

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 212

- トポロジー分子極性表面積: 74.2

- 疎水性パラメータ計算基準値(XlogP): 0.6

4-Amino-6-(aminomethyl)-2-methyl-3-(trifluoromethoxy)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A022002879-500mg |

4-Amino-6-(aminomethyl)-2-methyl-3-(trifluoromethoxy)pyridine |

1805968-67-5 | 97% | 500mg |

$1,038.80 | 2022-04-01 | |

| Alichem | A022002879-1g |

4-Amino-6-(aminomethyl)-2-methyl-3-(trifluoromethoxy)pyridine |

1805968-67-5 | 97% | 1g |

$1,797.60 | 2022-04-01 |

4-Amino-6-(aminomethyl)-2-methyl-3-(trifluoromethoxy)pyridine 関連文献

-

V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209

-

Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379

-

Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680

-

Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012

-

A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615

1805968-67-5 (4-Amino-6-(aminomethyl)-2-methyl-3-(trifluoromethoxy)pyridine) 関連製品

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬